molecular formula C6H10NaO3 B132097 Sodium 4-methyl-2-oxovalerate CAS No. 4502-00-5

Sodium 4-methyl-2-oxovalerate

Cat. No.: B132097
CAS No.: 4502-00-5
M. Wt: 153.13 g/mol
InChI Key: NVPLKQSQRQOWCP-UHFFFAOYSA-N
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Description

Scientific Research Applications

?-Ketoisocaproic Acid (sodium salt) has a wide range of scientific research applications, including:

Safety and Hazards

Sodium 4-methyl-2-oxovalerate is harmful if swallowed and causes serious eye damage . It is recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

Biochemical Analysis

Biochemical Properties

Sodium 4-methyl-2-oxopentanoate is involved in several biochemical reactions, primarily as an intermediate in the catabolism of leucine. It interacts with various enzymes, including branched-chain amino acid aminotransferase (EC 2.6.1.42) and branched-chain alpha-keto acid dehydrogenase complex (EC 1.2.1.25). These enzymes facilitate the conversion of leucine to acetoacetate and acetyl-CoA, which are essential for energy production and biosynthetic processes . The compound also interacts with other biomolecules, such as NAD+ and NADH, playing a role in redox reactions and energy metabolism .

Cellular Effects

Sodium 4-methyl-2-oxopentanoate has notable effects on various cell types and cellular processes. In pancreatic islet cells, it stimulates insulin secretion by influencing the redox state of NADP and calcium transport . The compound also affects cellular respiration, ketone body formation, and biosynthetic activity, indicating its role in cellular metabolism . Additionally, it has been shown to impact gene expression and cell signaling pathways, further highlighting its importance in cellular function .

Molecular Mechanism

At the molecular level, Sodium 4-methyl-2-oxopentanoate exerts its effects through several mechanisms. It binds to and activates specific enzymes involved in leucine catabolism, such as branched-chain alpha-keto acid dehydrogenase complex . This activation leads to the production of acetoacetate and acetyl-CoA, which are crucial for energy production. The compound also influences the redox state of NADP and NADPH, affecting various metabolic pathways and cellular processes . Additionally, it has been found to interact with mitochondrial enzymes, linking its catabolism to oxidative phosphorylation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Sodium 4-methyl-2-oxopentanoate have been observed to change over time. The compound is relatively stable, but its degradation can lead to changes in its biochemical activity. Long-term studies have shown that it can have sustained effects on cellular function, including prolonged stimulation of insulin secretion and metabolic activity . These temporal effects are important for understanding the compound’s potential therapeutic applications and its behavior in biological systems.

Dosage Effects in Animal Models

The effects of Sodium 4-methyl-2-oxopentanoate vary with different dosages in animal models. At lower doses, it has been shown to stimulate insulin secretion and enhance metabolic activity without causing significant adverse effects . At higher doses, the compound can exhibit toxic effects, including disruption of cellular metabolism and oxidative stress . These dosage-dependent effects are crucial for determining the safe and effective use of the compound in therapeutic applications.

Metabolic Pathways

Sodium 4-methyl-2-oxopentanoate is involved in several metabolic pathways, particularly those related to the catabolism of branched-chain amino acids. It is converted to acetoacetate and acetyl-CoA through the action of branched-chain alpha-keto acid dehydrogenase complex . The compound also participates in the biosynthesis of leucine and other amino acids, highlighting its role in amino acid metabolism . Additionally, it affects metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, Sodium 4-methyl-2-oxopentanoate is transported and distributed through specific transporters and binding proteins. It is taken up by cells in a concentration- and pH-dependent manner, leading to its accumulation in the cytosol . The compound interacts with various transporters, including sodium-coupled monocarboxylate transporters, which facilitate its movement across cell membranes . This transport and distribution are essential for its biochemical activity and effects on cellular function.

Subcellular Localization

Sodium 4-methyl-2-oxopentanoate is primarily localized in the cytosol, where it exerts its biochemical effects . It is involved in various metabolic processes, including the catabolism of branched-chain amino acids and the production of energy. The compound’s subcellular localization is influenced by targeting signals and post-translational modifications, which direct it to specific compartments or organelles . This localization is crucial for its activity and function in cellular metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

?-Ketoisocaproic Acid (sodium salt) can be synthesized through the oxidation of L-leucine. The reaction involves the use of specific oxidizing agents under controlled conditions to achieve the desired product. The compound is then neutralized with sodium hydroxide to form the sodium salt .

Industrial Production Methods

Industrial production of ?-Ketoisocaproic Acid (sodium salt) involves large-scale oxidation of L-leucine followed by neutralization with sodium hydroxide. The process is optimized to ensure high yield and purity of the final product. The compound is then crystallized and purified for use in various applications .

Chemical Reactions Analysis

Types of Reactions

?-Ketoisocaproic Acid (sodium salt) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include various derivatives of ?-Ketoisocaproic Acid, which have different applications in scientific research and industry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

?-Ketoisocaproic Acid (sodium salt) is unique due to its specific role in the catabolism of L-leucine and its distinct biochemical effects. Its ability to modulate mitochondrial function and produce reactive species sets it apart from other similar compounds .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Sodium 4-methyl-2-oxovalerate can be achieved through a multi-step reaction pathway starting from readily available starting materials.", "Starting Materials": [ "Sodium hydroxide (NaOH)", "Methyl ethyl ketone (MEK)", "Sodium bisulfite (NaHSO3)", "Sodium acetate (NaOAc)", "Sodium carbonate (Na2CO3)", "Acetic acid (CH3COOH)", "Sodium chloride (NaCl)", "Water (H2O)" ], "Reaction": [ "Step 1: Preparation of sodium 4-methyl-2-oxobutanoate", " - Dissolve 50 g of MEK in 100 mL of water", " - Add 50 g of NaHSO3 and stir until dissolved", " - Add 50 g of NaOAc and stir until dissolved", " - Add 50 g of NaOH and stir until dissolved", " - Heat the mixture to 80-90°C for 3 hours", " - Cool the mixture to room temperature and filter the solid", " - Wash the solid with water and dry it", " - The obtained solid is sodium 4-methyl-2-oxobutanoate", "Step 2: Preparation of sodium 4-methyl-2-oxovalerate", " - Dissolve 10 g of sodium 4-methyl-2-oxobutanoate in 50 mL of water", " - Add 10 g of Na2CO3 and stir until dissolved", " - Add 5 mL of acetic acid and stir", " - Heat the mixture to 60-70°C for 1 hour", " - Cool the mixture to room temperature and filter the solid", " - Wash the solid with water and dry it", " - The obtained solid is sodium 4-methyl-2-oxovalerate" ] }

CAS No.

4502-00-5

Molecular Formula

C6H10NaO3

Molecular Weight

153.13 g/mol

IUPAC Name

sodium;4-methyl-2-oxopentanoate

InChI

InChI=1S/C6H10O3.Na/c1-4(2)3-5(7)6(8)9;/h4H,3H2,1-2H3,(H,8,9);

InChI Key

NVPLKQSQRQOWCP-UHFFFAOYSA-N

Isomeric SMILES

CC(C)CC(=O)C(=O)[O-].[Na+]

SMILES

CC(C)CC(=O)C(=O)[O-].[Na+]

Canonical SMILES

CC(C)CC(=O)C(=O)O.[Na]

Appearance

Assay:≥95%A crystalline solid

4502-00-5

physical_description

White powder;  slight fruity aroma

Related CAS

816-66-0 (Parent)

solubility

Soluble in water
Soluble (in ethanol)

Synonyms

2-Ketoisocaproic Acid Sodium Salt;  2-Oxo-4-methylpentanoic Acid Sodium Salt;  4-Methyl-2-oxopentanoic Acid Sodium Salt;  Sodium 2-Ketoisocaproate;  Sodium 4-methyl-2-oxopentanoate;  Sodium 4-methyl-2-oxovalerate;  Sodium α-Keto-isocaproate;  Sodium α-Ketoi

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Sodium 4-methyl-2-oxovalerate
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Sodium 4-methyl-2-oxovalerate

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